Cas no 2680585-48-0 (2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)

2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid is a fluorinated pyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine scaffold offers versatility in drug design. The acetamido and propanoic acid functionalities provide sites for further derivatization, making it a valuable intermediate for synthesizing bioactive compounds. Its structural features suggest utility in developing enzyme inhibitors or receptor modulators, particularly in targeting neurological or inflammatory pathways. The compound's well-defined chemical properties and synthetic accessibility support its use in high-precision research applications. Careful handling is advised due to potential reactivity of the functional groups under certain conditions.
2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid structure
2680585-48-0 structure
商品名:2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
CAS番号:2680585-48-0
MF:C11H11F3N2O3
メガワット:276.211853265762
CID:6441365
PubChem ID:165918124

2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
    • EN300-28284702
    • 2680585-48-0
    • 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
    • インチ: 1S/C11H11F3N2O3/c1-6(17)16-9(10(18)19)3-7-2-8(5-15-4-7)11(12,13)14/h2,4-5,9H,3H2,1H3,(H,16,17)(H,18,19)
    • InChIKey: AWPTZYKEQSHORR-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=CC(=C1)CC(C(=O)O)NC(C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 276.07217670g/mol
  • どういたいしつりょう: 276.07217670g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 347
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 79.3Ų

2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28284702-1.0g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
1.0g
$2083.0 2025-03-19
Enamine
EN300-28284702-2.5g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
2.5g
$4084.0 2025-03-19
Enamine
EN300-28284702-0.05g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
0.05g
$1750.0 2025-03-19
Enamine
EN300-28284702-10.0g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
10.0g
$8961.0 2025-03-19
Enamine
EN300-28284702-0.25g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
0.25g
$1917.0 2025-03-19
Enamine
EN300-28284702-5.0g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
5.0g
$6043.0 2025-03-19
Enamine
EN300-28284702-0.1g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
0.1g
$1834.0 2025-03-19
Enamine
EN300-28284702-0.5g
2-acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid
2680585-48-0 95.0%
0.5g
$2000.0 2025-03-19

2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid 関連文献

2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acidに関する追加情報

Introduction to 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid (CAS No. 2680585-48-0)

2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid, identified by its CAS number 2680585-48-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by the presence of both amide and pyridine functional groups, which are well-documented for their versatile biological activities. The structural motif of this molecule, particularly the combination of a trifluoromethyl substituent on the pyridine ring and an acetylamino group on the propanoic acid backbone, imparts unique physicochemical properties that make it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The trifluoromethyl group is a key feature in this compound, as it is widely recognized for its ability to modulate metabolic stability, lipophilicity, and binding affinity at biological targets. In the context of 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic distribution across the pyridine ring, potentially enhancing interactions with specific enzymes or receptors. This feature has been extensively studied in the development of small-molecule inhibitors, where such modifications often lead to improved pharmacokinetic profiles and target engagement.

Furthermore, the presence of an acetamido group (NHCOCH₃) in the molecule introduces a polar amide functionality, which can contribute to hydrogen bonding interactions with biological targets. This moiety is commonly found in bioactive molecules due to its ability to form stable hydrogen bonds, thereby enhancing binding affinity and selectivity. The combination of these two functional groups—amide and trifluoromethyl-substituted pyridine—makes 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid a structurally intriguing compound with potential applications in modulating various biological pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with high precision. Studies have suggested that molecules containing the 5-(trifluoromethyl)pyridin-3-yl moiety may exhibit inhibitory activity against certain kinases and enzymes involved in cancer progression. The acetylamino group further enhances the potential for interactions with polar residues in protein active sites, making this compound a valuable scaffold for designing novel therapeutic agents.

In addition to its pharmacological potential, 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid has been explored as a building block for more complex derivatives. By modifying either the pyridine ring or the propanoic acid moiety, chemists can generate libraries of analogs with tailored biological activities. Such derivatives may exhibit enhanced efficacy or reduced toxicity compared to the parent compound, opening up new avenues for drug development.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include nucleophilic substitution reactions to introduce the pyridine moiety, followed by functional group transformations to achieve the desired acetylamino and trifluoromethyl substituents. Advances in synthetic methodologies have made it possible to produce complex molecules like 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid more efficiently, enabling rapid exploration of its pharmacological properties.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design, where computational tools are used to predict how modifications at specific positions within a molecule will affect its biological activity. The structural features of 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid, particularly its dual functionality and electronic properties, make it an attractive candidate for such studies. By leveraging these insights, researchers can design molecules that are optimized for specific therapeutic applications.

The potential applications of this compound extend beyond oncology. Its unique structural features may also make it useful in developing treatments for inflammatory diseases, infectious disorders, or neurological conditions. For instance, pyridine-based compounds have shown promise as inhibitors of enzymes involved in inflammation pathways. The addition of an amide group could further enhance their ability to modulate inflammatory responses by interacting with specific receptors or signaling molecules.

Another area where 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid may find utility is in the development of probes for biochemical studies. By tagging this molecule with fluorescent or radioactive labels, researchers can investigate its interactions with biological targets in vitro or even in living cells. Such studies can provide valuable insights into cellular processes and help identify new therapeutic targets.

The growing interest in fluorinated compounds stems from their ability to improve drug properties such as metabolic stability and oral bioavailability. The trifluoromethyl group is particularly effective at enhancing binding affinity by increasing lipophilicity while maintaining metabolic resistance. This makes 2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid a compelling candidate for further exploration in drug discovery programs targeting diseases where these properties are desirable.

In conclusion,2-Acetamido-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid (CAS No. 2680585-48-0) represents a structurally fascinating molecule with significant potential in pharmaceutical research. Its unique combination of functional groups—amide and trifluoromethyl-substituted pyridine—makes it an attractive scaffold for designing novel therapeutic agents. With ongoing advancements in synthetic chemistry and computational biology, 2-Acetamido[...] continues to be a subject of intense investigation, 2680585[...] offering hope for new treatments across multiple therapeutic areas.

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